

AM-1638: Application Notes for Solution Preparation and Stability in Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of **AM-1638** solutions for research purposes. **AM-1638** is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] [3] It is a valuable tool for studying glucose-stimulated insulin secretion (GSIS) and the development of potential therapeutics for type 2 diabetes.[1][4][5][6]

Physicochemical Properties and Storage

Property	Value "	Source
Molecular Formula	C33H35FO4	[2][7]
Molecular Weight	514.63 g/mol	[2][7]
Appearance	Solid	[2]
CAS Number	1142214-62-7	[2][7]
Storage (Solid)	-20°C for long term (months to years) or 0-4°C for short term (days to weeks). Protect from light.	[1][2][7]
Shipping Condition	Stable for several weeks at ambient temperature.	[1]



Solution Preparation and Stability In Vitro Stock Solutions

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of **AM-1638**.

Solubility and Storage Data:

Solvent	Maximum Solubility	Recommended Stock Concentration	Storage Conditions	Shelf Life
DMSO	≥ 90 mg/mL (approx. 175 mM)	10 mM - 100 mM	Aliquot and store at -80°C. Protect from light.	Up to 6 months. Avoid repeated freeze-thaw cycles.

Note: Ultrasonication may be required to fully dissolve the compound in DMSO.[7]

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh the desired amount of AM-1638 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of AM-1638.
- Solvent Addition: Add the calculated volume of high-purity DMSO to the tube. For 5.15 mg, add 1 mL of DMSO.
- Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.

In Vivo Formulations



For oral administration in animal models, **AM-1638** can be formulated as a suspension or a clear solution. The choice of vehicle depends on the experimental requirements.

Vehicle Formulations for Oral Gavage:

Vehicle Composition	Resulting Solution	Maximum Concentration
10% DMSO, 90% (20% SBE- β-CD in saline)	Suspended solution (requires sonication)	2.5 mg/mL (4.86 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	Clear solution	≥ 2.08 mg/mL (4.04 mM)
10% DMSO, 90% corn oil	Clear solution	≥ 2.08 mg/mL (4.04 mM)

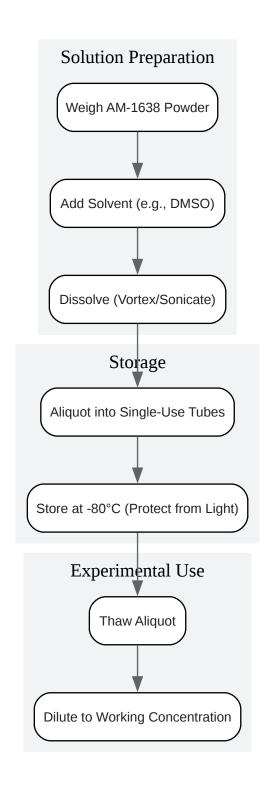
Note:For in vivo experiments, it is recommended to prepare fresh solutions on the day of use. [8]

Protocol for Preparing an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline):

- Prepare Stock: Start with a concentrated stock of AM-1638 in DMSO (e.g., 20.8 mg/mL).
- Vehicle Preparation: In a sterile tube, combine the vehicle components in the correct proportions. For a final volume of 1 mL: 400 μ L PEG300, 50 μ L Tween-80, and 450 μ L saline.
- Solubilization: Add 100 μL of the AM-1638 DMSO stock to the vehicle mixture.
- Mixing: Vortex thoroughly to ensure a homogenous, clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

Experimental Protocols Workflow for Solution Preparation and Use





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Caption: Workflow for preparing and storing AM-1638 stock solutions.

In Vivo Oral Glucose Tolerance Test (OGTT) Protocol



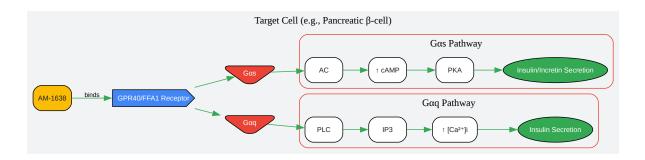
This protocol is a general guideline based on described studies.[5][7][8]

- Animal Acclimatization: Acclimate animals (e.g., BDF/DIO mice) to the experimental conditions.
- Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
- Baseline Blood Sample: Collect a baseline blood sample (t = -60 min) via tail vein.
- Drug Administration: Administer the prepared AM-1638 formulation or vehicle control by oral gavage.
- Pre-Glucose Blood Sample: Collect a blood sample just before the glucose challenge (t = 0 min).
- Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) by oral gavage.
- Post-Challenge Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Analysis: Measure blood glucose levels using a glucometer. Plasma insulin levels can be determined using an appropriate ELISA kit.

Mechanism of Action: GPR40/FFA1 Signaling

AM-1638 is a full agonist of GPR40, distinguishing it from partial agonists. Full agonists like **AM-1638** activate both G α q/Calcium and G α s/cAMP signaling pathways.[9][10][11] This dual activation leads to a robust stimulation of insulin secretion from pancreatic β -cells and the release of incretins, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[2] [12]





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Caption: **AM-1638** activates both Gαq and Gαs pathways via GPR40.

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